Penethamate hydriodide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

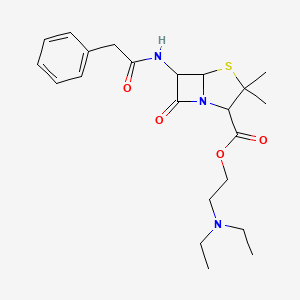

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(diethylamino)ethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O4S.HI/c1-5-24(6-2)12-13-29-21(28)18-22(3,4)30-20-17(19(27)25(18)20)23-16(26)14-15-10-8-7-9-11-15;/h7-11,17-18,20H,5-6,12-14H2,1-4H3,(H,23,26);1H/t17-,18+,20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRCFDRXQPRCCO-FLQNVMKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1C(SC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)(C)C.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCOC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CC=CC=C3)(C)C.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32IN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3689-73-4 (Parent) | |

| Record name | Penethamate hydriodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000808719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701001537 | |

| Record name | Penethamate hydriodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7778-19-0, 808-71-9 | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- (2S,5R,6R)-, 2-(diethylamino)ethyl ester, hydriodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7778-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penethamate hydriodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=808-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penethamate hydriodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000808719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penethamate hydriodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl(2-(6-(2-phenylacetamido)penicillanoyloxy)ethyl)ammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENETHAMATE HYDRIODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA14AS9QOK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Hydrolysis of Penethamate Hydriodide: A Technical Guide to the Pathway and Kinetics of Benzylpenicillin Formation

For Researchers, Scientists, and Drug Development Professionals

Penethamate hydriodide, an ester prodrug of benzylpenicillin, is a critical therapeutic agent, particularly in veterinary medicine for the treatment of infections like bovine mastitis.[1][2][3] Its efficacy lies in its ability to be hydrolyzed in vivo to the active antimicrobial agent, benzylpenicillin, and diethylaminoethanol.[4][5][6] This technical guide provides an in-depth analysis of the hydrolysis pathway of this compound, focusing on its kinetics, influencing factors, and the experimental methodologies used for its characterization.

The Hydrolysis Pathway

Penethamate is the diethylaminoethyl ester of benzylpenicillin.[4] Upon administration, it undergoes hydrolysis to release benzylpenicillin, the therapeutically active molecule, and diethylaminoethanol.[4][5] This conversion is a critical step for its antimicrobial activity, which is exclusively related to the released benzylpenicillin.[4] The hydrolysis of the ester linkage is the primary reaction in this pathway.

Kinetics of Hydrolysis

The degradation of this compound in aqueous solutions follows pseudo-first-order kinetics.[7][8][9] The rate of this hydrolysis is significantly influenced by several factors, most notably pH and temperature.

Influence of pH

The stability of penethamate is highly dependent on the pH of the solution. The hydrolysis exhibits a V-shaped or U-shaped pH-rate profile, with the maximum stability (i.e., the slowest degradation rate) occurring in the acidic range.[7][8][9][10] Studies have consistently shown that penethamate is least hydrolyzed at a pH of approximately 4.5 to 4.9.[7][9][10] As the pH moves away from this optimal range, either towards more acidic or more alkaline conditions, the rate of hydrolysis increases significantly.

The degradation of penethamate occurs through several pathways across a pH range of 2.0 to 9.3.[9][10] For instance, the half-life of penethamate is significantly shorter at physiological pH (around 7.3) compared to its half-life at the optimal pH for stability.[4][7]

Influence of Temperature

The velocity of the hydrolysis reaction increases with a rise in temperature.[6] This temperature dependence is a critical consideration for the formulation and storage of this compound products.

Quantitative Data on Penethamate Hydrolysis

The following tables summarize the quantitative data on the stability of this compound under various conditions as reported in the scientific literature.

| pH | Temperature (°C) | Half-life (t½) | Reference |

| 2.01 | 30 | 43.6 minutes | [7] |

| 4.5 | 30 | 44 hours | [8] |

| 4.9 | 25 | > 3 hours (<10% hydrolyzed) | [7] |

| 6.2 | 37 | 220 minutes | [7] |

| 7.3 | 37 | 23 minutes | [4][7] |

| 9.31 | 30 | 4.2 minutes | [7] |

Table 1: Effect of pH and Temperature on the Half-life of Penethamate in Aqueous Solutions

| Vehicle | pH | Temperature (°C) | Half-life (t½) | Reference |

| Aqueous Buffer | 4.5 | 30 | 1.8 days | [9][10] |

| Propylene Glycol:Citrate Buffer (60:40, v/v) | 4.5 | 30 | 4.3 days | [9][10] |

| Oily Suspension (Light Liquid Paraffin) | - | 30 | > 3.5 months (96.2% remaining) | [11] |

| Oily Suspension (Medium Chain Triglyceride) | - | 30 | > 3.5 months (95.4% remaining) | [11] |

| Oily Suspension (Ethyl Oleate) | - | 30 | > 3.5 months (94.1% remaining) | [11] |

| Oily Suspension (Sunflower Oil) | - | 30 | > 3.5 months (86% remaining) | [11] |

Table 2: Stability of Penethamate in Different Vehicles

Experimental Protocols

The study of this compound hydrolysis relies on robust analytical methodologies to accurately quantify the parent drug and its primary hydrolysis product, benzylpenicillin.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Assay

A common method for analyzing the kinetics of penethamate hydrolysis is a stability-indicating reversed-phase HPLC assay with diode array detection.[7][8]

Objective: To simultaneously determine the concentration of penethamate and benzylpenicillin in the presence of their degradation products.

Methodology:

-

Chromatographic System:

-

Column: C18 column.[7]

-

Mobile Phase: A mixture of methanol, acetonitrile, and an acetate buffer.[7] The exact composition is optimized to achieve adequate separation of penethamate, benzylpenicillin, and any degradation products.

-

Detection: Diode array detection is used to monitor the analytes at their respective maximum absorbance wavelengths, ensuring specificity and allowing for peak purity analysis.[7]

-

-

Sample Preparation and Analysis:

-

Aliquots of the reaction mixture are withdrawn at specific time intervals.

-

To halt the hydrolysis reaction immediately upon sampling, a quenching solution is often employed.[7]

-

The samples are then injected into the HPLC system for analysis.

-

-

Forced Degradation Studies:

-

To validate the stability-indicating nature of the assay, forced degradation studies are performed.[7]

-

Penethamate is subjected to stress conditions, including acidic, alkaline, oxidative, and hydrolytic stress, to generate potential degradation products.[7]

-

The HPLC method must demonstrate the ability to separate the intact penethamate and benzylpenicillin from all formed degradation products.[7]

-

-

Kinetic Analysis:

-

The concentration of penethamate is monitored over time.

-

The natural logarithm of the penethamate concentration is plotted against time. A linear plot indicates pseudo-first-order kinetics.

-

The observed pseudo-first-order rate constant (k_obs) is determined from the slope of the regression line.

-

The half-life (t½) is calculated using the equation: t½ = 0.693 / k_obs.

-

Conclusion

The hydrolysis of this compound to benzylpenicillin is a well-characterized process governed by pseudo-first-order kinetics. The stability of penethamate is critically dependent on pH and temperature, with optimal stability observed under acidic conditions (pH 4.5-4.9). The use of co-solvents like propylene glycol or formulation in oily vehicles can significantly enhance its stability.[9][10][11] A thorough understanding of these hydrolysis kinetics and the factors that influence them is paramount for the development of stable and effective pharmaceutical formulations of this compound. The experimental protocols outlined, particularly stability-indicating HPLC methods, are essential tools for researchers and drug development professionals in this endeavor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effect of this compound treatment on bacteriological cure, somatic cell count and milk production of cows and quarters with chronic subclinical Streptococcus uberis or Streptococcus dysgalactiae infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Translational studies on a ready-to-use intramuscular injection of penethamate for bovine mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Pharmacological particulars - Revozyn® RTU 400 mg/ml Suspension for Injection for Cattle [noahcompendium.co.uk]

- 6. This compound [drugfuture.com]

- 7. researchgate.net [researchgate.net]

- 8. Research Portal [ourarchive.otago.ac.nz]

- 9. researchgate.net [researchgate.net]

- 10. Pre-formulation and chemical stability studies of penethamate, a benzylpenicillin ester prodrug, in aqueous vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stability of penethamate, a benzylpenicillin ester prodrug, in oily vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Investigation of the Physicochemical Properties of Penethamate Hydriodide: pKa and Ionic State

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Penethamate hydriodide, a prodrug of benzylpenicillin, is a critical antibiotic in veterinary medicine. Its efficacy is intrinsically linked to its physicochemical properties, particularly its acid dissociation constant (pKa) and resulting ionic state at physiological pH. These parameters govern its absorption, distribution, and ultimately, its ability to deliver the active benzylpenicillin moiety to the site of infection. This technical guide provides a comprehensive analysis of the pKa and ionic characteristics of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Introduction

This compound is the diethylaminoethyl ester of benzylpenicillin, formulated as a hydriodide salt.[1] Its primary therapeutic value lies in its function as a prodrug, which, following administration, undergoes hydrolysis to release benzylpenicillin and diethylaminoethanol.[1] The antimicrobial activity is exclusively attributed to the released benzylpenicillin.[1] Understanding the pKa of this compound is crucial as it dictates the degree of ionization of the molecule in different biological environments, which in turn influences its membrane permeability and distribution.

pKa and Ionic State of this compound

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like penethamate, the pKa refers to the equilibrium between the protonated (ionized) and deprotonated (unionized) forms.

Quantitative Data

Multiple sources confirm the pKa of this compound to be approximately 8.4.[2][3][4] This value is critical for predicting its behavior at physiological pH.

| Parameter | Value | Reference(s) |

| pKa | 8.4 | [2][3][4] |

| Physiological pH | ~7.2 - 7.4 | [2][4][5] |

| Ionic State at Physiological pH (7.2) | ||

| Ionized Form (Cationic) | ~91.8% - 92% | [2][3][4] |

| Unionized Form (Uncharged Molecule) | ~8.0% - 8.2% | [2][3][4] |

Table 1: Physicochemical Properties of this compound

At a physiological pH of 7.2, the majority of this compound exists in its ionized, cationic state, with a smaller fraction present as the uncharged, lipid-soluble molecule.[2][3][4] This equilibrium is crucial for its pharmacokinetic profile, enabling both systemic distribution in its charged form and penetration of biological membranes, such as the mammary gland, in its uncharged form.[5]

Experimental Protocols for pKa Determination

Potentiometric Titration

Potentiometric titration is a widely used and reliable method for pKa determination.[5][6][7]

Objective: To determine the pKa of this compound by measuring the change in pH of a solution upon the addition of a titrant.

Materials:

-

This compound

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized water

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Sample Preparation: Prepare a ~1 mM solution of this compound in deionized water. To ensure a constant ionic strength, add KCl to a final concentration of 0.15 M.[5]

-

Initial pH Adjustment: Acidify the sample solution to a pH of approximately 1.8-2.0 with 0.1 M HCl.[5]

-

Titration: Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Endpoint Determination: Continue the titration until the pH reaches approximately 12-12.5.[5]

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the inflection point of the resulting titration curve. A more precise method involves calculating the second derivative of the curve (Δ²pH/ΔV²), where the peak corresponds to the equivalence point.[6] The pH at half the equivalence point volume is equal to the pKa.

-

Replication: Perform the titration at least in triplicate to ensure accuracy and calculate the mean and standard deviation of the pKa values.[5]

UV-Vis Spectrophotometry

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[4][8][9][10]

Objective: To determine the pKa of this compound by measuring the absorbance changes at different pH values.

Materials:

-

This compound

-

A series of buffer solutions with known pH values ranging from acidic to basic (e.g., pH 3 to 10) and constant ionic strength.[4]

-

UV-Vis spectrophotometer

-

Quartz cuvettes or a 96-well UV-transparent microplate

-

pH meter

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).[4][8]

-

Sample Preparation: Prepare a series of solutions by diluting the stock solution in the different pH buffers to a final concentration that gives an appropriate absorbance reading (typically between 0.2 and 1.0).

-

Spectral Acquisition: Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance difference between the fully protonated and deprotonated forms.

-

Plot absorbance at the chosen wavelength(s) against pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.

-

Alternatively, use graphical methods or non-linear regression analysis of the absorbance vs. pH data to determine the pKa.[10]

-

Signaling Pathways and Mechanism of Action

As a prodrug, this compound itself does not have a direct signaling pathway. Its biological significance lies in its hydrolysis to benzylpenicillin, which then exerts its antibacterial effect.

Hydrolysis of this compound

Upon administration, this compound is hydrolyzed in aqueous environments, such as bodily fluids, into its active component, benzylpenicillin, and diethylaminoethanol.[2][3]

Caption: Hydrolysis of this compound.

Mechanism of Action of Benzylpenicillin

The bactericidal action of benzylpenicillin results from the inhibition of bacterial cell wall synthesis.[2][11][12]

Caption: Benzylpenicillin's Inhibition of Bacterial Cell Wall Synthesis.

The logical flow is as follows:

-

Benzylpenicillin binds to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes (transpeptidases) essential for cell wall synthesis.[2]

-

This binding inactivates the PBPs, preventing the final step of peptidoglycan synthesis, which is the cross-linking of peptide chains.[3]

-

The inhibition of cell wall synthesis leads to a weakened cell wall.

-

In the hypotonic environment of host tissues, this results in cell lysis and bacterial death.[2]

Conclusion

The pKa of this compound, established at 8.4, is a fundamental determinant of its ionic state and, consequently, its pharmacokinetic and pharmacodynamic properties. At physiological pH, it exists predominantly in an ionized form, with a smaller, yet crucial, un-ionized fraction that facilitates membrane passage. The experimental protocols outlined provide a robust framework for the empirical determination of this critical parameter. A thorough understanding of the hydrolysis of this compound and the subsequent mechanism of action of benzylpenicillin is essential for the rational development and application of this important veterinary antibiotic. This guide serves as a comprehensive resource for professionals in the field, consolidating key data and methodologies to support further research and development.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. go.drugbank.com [go.drugbank.com]

- 3. youtube.com [youtube.com]

- 4. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. "Potentiometric Determination of Acid Dissociation Constants (pKa) for " by Z Qiang and Craig D. Adams [digitalcommons.usu.edu]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. pubs.acs.org [pubs.acs.org]

- 9. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 10. metfop.edu.in [metfop.edu.in]

- 11. Inhibition of cell wall synthesis--is this the mechanism of action of penicillins? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Penethamate Hydriodide: A Technical Whitepaper on its Mode of Action in Bacterial Cell Wall Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Penethamate hydriodide, a prodrug of benzylpenicillin (penicillin G), exerts its bactericidal effect by targeting the crucial final stages of bacterial cell wall synthesis. Upon administration, it is rapidly hydrolyzed to release benzylpenicillin, the active antimicrobial agent. This whitepaper provides an in-depth technical guide on the molecular mechanisms underpinning the action of this compound's active form on bacterial peptidoglycan synthesis. It details the inhibition of key enzymes, presents available quantitative data on enzyme-inhibitor interactions, outlines experimental protocols for studying these interactions, and provides visual representations of the involved biochemical pathways and experimental workflows.

Introduction: The Role of the Bacterial Cell Wall

The bacterial cell wall is a vital external layer that provides structural integrity, protects against osmotic lysis, and serves as an anchoring point for various appendages. A key component of the cell wall in most bacteria is peptidoglycan, a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains. The biosynthesis of peptidoglycan is a multi-step process that is a prime target for antimicrobial agents due to its absence in eukaryotic cells.

This compound, as a prodrug of benzylpenicillin, belongs to the β-lactam class of antibiotics. Its antimicrobial activity is exclusively attributed to benzylpenicillin, which is released upon hydrolysis in the body[1].

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal action of benzylpenicillin is achieved through the disruption of the final steps of peptidoglycan synthesis. This process can be broken down into the following key stages:

Targeting Penicillin-Binding Proteins (PBPs)

The primary molecular targets of benzylpenicillin are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). PBPs are membrane-associated enzymes that catalyze the transpeptidation and carboxypeptidation reactions required for the cross-linking of peptidoglycan chains[2][3]. By binding to these essential enzymes, benzylpenicillin effectively halts the construction of a stable cell wall.

The Acylation of the PBP Active Site

Benzylpenicillin is a structural analog of the D-alanyl-D-alanine dipeptide, the natural substrate for PBPs. This structural mimicry allows it to enter the active site of the PBP. The highly reactive β-lactam ring of benzylpenicillin is then attacked by a serine residue within the PBP's active site. This results in the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the PBP[2][4]. This irreversible acylation prevents the PBP from carrying out its normal function in cell wall synthesis.

Consequence of PBP Inhibition

The inhibition of PBPs leads to the formation of a weakened and defective cell wall. As the bacterium continues to grow and divide, the compromised cell wall is unable to withstand the internal osmotic pressure, ultimately leading to cell lysis and death[2].

Quantitative Data on Benzylpenicillin-PBP Interactions

The efficacy of benzylpenicillin is dependent on its affinity and rate of reaction with various PBPs. While comprehensive datasets are not available for all bacterial species, the following tables summarize some of the known quantitative parameters for the interaction of benzylpenicillin with PBPs.

| PBP Target | Bacterial Species | Acylation Rate (k2/K) (M-1s-1) | Reference |

| Class B PBPs (penicillin-resistant) | Various | ~20 | [2] |

| Class C Type-4 PBPs | Various | ~300,000 | [2] |

Table 1: Acylation Rates of Benzylpenicillin with Different PBP Classes. This table highlights the variability in the rate at which benzylpenicillin acylates different classes of PBPs.

| β-Lactam Antibiotic | PBP Target | Bacterial Species | IC50 (µM) | Reference |

| Ampicillin | PBP2 | Escherichia coli | Lower than for PBP4 | [5] |

| Ampicillin | PBP3 | Escherichia coli | Lower than for PBP4 | [5] |

| Piperacillin | PBP3 | E. coli | 0.166 ± 0.062 | [6] |

| FPI-1523 | PBP2 | E. coli | 3.2 ± 0.4 | [6] |

| FPI-1602 | PBP2 | E. coli | 3.6 ± 0.3 | [6] |

Table 2: Example IC50 Values for β-Lactam Antibiotics against Specific PBPs. This table provides examples of the concentration of different β-lactam antibiotics required to inhibit 50% of the activity of specific PBPs. While not specific to benzylpenicillin, it illustrates the type of quantitative data used to assess PBP inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mode of action of penicillins on bacterial cell wall synthesis.

PBP Binding Assay using Radiolabeled Penicillin

This assay is a classic method to determine the affinity of a β-lactam antibiotic for various PBPs.

Materials:

-

Bacterial membrane preparations

-

[3H]-Benzylpenicillin or [14C]-Benzylpenicillin

-

Non-radiolabeled benzylpenicillin (for competition)

-

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) apparatus

-

Fluorographic reagents

-

X-ray film and developing reagents

Protocol:

-

Membrane Preparation: Grow bacterial cells to the mid-logarithmic phase. Harvest the cells by centrifugation and wash with an appropriate buffer. Lyse the cells using a French press or sonication. Isolate the membrane fraction by ultracentrifugation.

-

Binding Reaction: Incubate the bacterial membrane preparations with a saturating concentration of radiolabeled benzylpenicillin for a specific time at a controlled temperature (e.g., 30 minutes at 30°C).

-

Competition Assay: To determine the IC50 of a non-radiolabeled β-lactam, pre-incubate the membranes with varying concentrations of the test compound before adding the radiolabeled penicillin.

-

Termination of Reaction: Stop the binding reaction by adding an excess of non-radiolabeled benzylpenicillin.

-

SDS-PAGE: Solubilize the membrane proteins and separate them by SDS-PAGE.

-

Fluorography: Impregnate the gel with a fluorographic reagent to enhance the radioactive signal.

-

Autoradiography: Dry the gel and expose it to X-ray film at -80°C. The intensity of the bands corresponds to the amount of radiolabeled penicillin bound to each PBP.

Competitive PBP Binding Assay using Fluorescent Penicillin

This method offers a non-radioactive alternative for assessing PBP binding.

Materials:

-

Bacterial membrane preparations

-

Fluorescently labeled penicillin (e.g., Bocillin FL)

-

Non-labeled benzylpenicillin or other test β-lactams

-

SDS-PAGE apparatus

-

In-gel fluorescence scanner

Protocol:

-

Membrane Preparation: Prepare bacterial membranes as described in section 4.1.

-

Competition Reaction: Pre-incubate the membrane preparations with a range of concentrations of the non-labeled test β-lactam for a defined period.

-

Labeling: Add a fixed, saturating concentration of the fluorescent penicillin derivative and incubate for a further period to label the PBPs that are not bound by the test compound.

-

SDS-PAGE: Separate the membrane proteins by SDS-PAGE.

-

Fluorescence Imaging: Visualize the fluorescently labeled PBPs directly in the gel using a fluorescence scanner. The decrease in fluorescence intensity of a specific PBP band in the presence of the test compound is used to determine the binding affinity (IC50 or Ki).

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental workflows described in this whitepaper.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. Biological characterization of a new radioactive labeling reagent for bacterial penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

The Lipophilic Advantage: A Technical Guide to Penethamate Hydriodide's Cellular Penetration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penethamate hydriodide, a diethylaminoethyl ester prodrug of benzylpenicillin, has long been a cornerstone in the treatment of bovine mastitis.[1][2][3] Its efficacy, particularly against intracellular pathogens, is intrinsically linked to its pronounced lipophilic nature. This technical guide delves into the core physicochemical properties of this compound that facilitate its passage across biological membranes, a critical factor in its therapeutic success. We will explore its chemical characteristics, the experimental methodologies used to quantify its lipophilicity and intracellular activity, and the mechanism by which it reaches its target within the mammary epithelial cells.

Physicochemical Properties and Lipophilicity

This compound's structure, featuring an ester linkage and a diethylaminoethyl group, imparts a significantly higher lipid solubility compared to its parent compound, benzylpenicillin.[4] This lipophilicity is the key to its ability to traverse the blood-milk barrier and penetrate mammary epithelial cells, a feat not readily achieved by the more hydrophilic benzylpenicillin.

Another critical physicochemical parameter is the acid dissociation constant (pKa). The pKa of penethamate is 8.4.[4][5][6] This indicates that at a physiological pH of 7.2, approximately 8.2% of the drug exists in its uncharged form, which is more lipid-soluble and can more easily diffuse across cell membranes.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Significance |

| Chemical Class | Ester prodrug of Benzylpenicillin | Inactive form that is hydrolyzed to the active drug |

| pKa | 8.4[4][5][6] | Influences the ionization state at physiological pH, impacting membrane permeability |

| Hydrolysis | Rapidly hydrolyzes to benzylpenicillin and diethylaminoethanol[5] | Releases the active antimicrobial agent at the site of infection |

| Lipophilicity | High (qualitative) | Facilitates passive diffusion across the blood-milk barrier and into mammary epithelial cells |

Mechanism of Cellular Uptake and Action

The lipophilic nature of this compound dictates its primary mechanism of cellular entry: passive diffusion. The uncharged form of the molecule readily partitions into the lipid bilayer of cellular membranes, driven by a concentration gradient. Once inside the cell, it undergoes hydrolysis to release benzylpenicillin, the active antimicrobial agent. This intracellular conversion effectively traps the active drug within the cell, leading to high local concentrations.

The following diagram illustrates the proposed transport and activation pathway of this compound:

Experimental Protocols

Determination of Lipophilicity (Partition Coefficient)

While a specific Log P value for this compound is not cited, the following established methodologies would be employed for its experimental determination.

1. Shake-Flask Method (OECD Guideline 107)

This classic method involves dissolving the test substance in a mixture of n-octanol and water (or a suitable buffer) and allowing the two phases to separate. The concentration of the substance in each phase is then measured to determine the partition coefficient.

-

Protocol:

-

Prepare a stock solution of this compound of known concentration.

-

Add a small volume of the stock solution to a vessel containing pre-saturated n-octanol and a buffer solution (e.g., phosphate buffer at pH 7.4).

-

Shake the vessel vigorously for a predetermined period to allow for partitioning.

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

Carefully sample both the n-octanol and aqueous phases.

-

Determine the concentration of this compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Calculate the Log P value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

2. High-Performance Liquid Chromatography (HPLC) Method (OECD Guideline 117)

This method correlates the retention time of a substance on a reversed-phase HPLC column with its lipophilicity.

-

Protocol:

-

Prepare a series of standard compounds with known Log P values.

-

Dissolve this compound and the standard compounds in a suitable solvent.

-

Inject each sample onto a reversed-phase HPLC column (e.g., C18).

-

Elute the compounds using a mobile phase with a high water content.

-

Record the retention time for each compound.

-

Create a calibration curve by plotting the logarithm of the retention factor (k) of the standard compounds against their known Log P values.

-

Determine the Log P of this compound by interpolating its log(k) value on the calibration curve.

-

The following diagram outlines the workflow for determining the Log P value using the HPLC method:

Intracellular Bactericidal Activity Assay

Studies have demonstrated the efficacy of this compound in killing intracellular mastitis pathogens within mammary epithelial cells. The following is a generalized protocol for such an assay.

-

Protocol:

-

Cell Culture: Culture a suitable bovine mammary epithelial cell line (e.g., MAC-T) to confluence in multi-well plates.

-

Bacterial Invasion: Infect the confluent cell monolayers with a suspension of the target bacterium (e.g., Staphylococcus aureus) at a specific multiplicity of infection (MOI) and incubate to allow for bacterial internalization.

-

Extracellular Bacteria Killing: Wash the wells and treat with an antibiotic that does not penetrate the epithelial cells (e.g., gentamicin) to kill any remaining extracellular bacteria.

-

This compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for a defined period.

-

Cell Lysis and Bacterial Quantification: Wash the wells, lyse the mammary epithelial cells with a suitable detergent (e.g., Triton X-100) to release the intracellular bacteria.

-

Colony Forming Unit (CFU) Enumeration: Serially dilute the cell lysates and plate on appropriate agar plates to determine the number of viable intracellular bacteria (CFUs).

-

Data Analysis: Compare the CFU counts from the this compound-treated wells to untreated control wells to determine the percentage of bacterial killing.

-

Table 2: Intracellular Killing Efficacy of this compound against Mastitis Pathogens

| Concentration Range (µg/mL) | Killing Rate (%) | Pathogens |

| 32 - 32,000 | 85 - 100 | Streptococcus uberis, Streptococcus dysgalactiae, Staphylococcus aureus |

| 0.032 - 3.2 | 0 - 80 | Streptococcus uberis, Streptococcus dysgalactiae, Staphylococcus aureus |

Conclusion

The lipophilic nature of this compound is a fundamental determinant of its therapeutic efficacy in treating intramammary infections. Its ability to passively diffuse across cellular barriers and deliver the active benzylpenicillin directly to the site of intracellular pathogens underscores the importance of physicochemical properties in drug design and delivery. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other lipophilic antimicrobial agents. Understanding these core principles is essential for the development of next-generation therapies targeting intracellular infections.

References

- 1. Intracellular bactericidal activity and action mechanism of MDP1 antimicrobial peptide against VRSA and MRSA in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An in vitro human mammary epithelial cell permeability assay to assess drug secretion into breast milk - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assets.hpra.ie [assets.hpra.ie]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Research Portal [ourarchive.otago.ac.nz]

- 6. Intracellular killing of mastitis pathogens by this compound following internalization into mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on the Antimicrobial Spectrum of Penethamate Hydriodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning the antimicrobial spectrum of penethamate hydriodide. It is designed to be a core resource for professionals in research and drug development, offering detailed data, experimental methodologies, and visual representations of key biological and experimental processes.

Core Concepts: Mechanism of Action and Pharmacokinetics

This compound is a prodrug of benzylpenicillin (Penicillin G). In its parent form, it is biologically inactive.[1] Its therapeutic effect is entirely dependent on its hydrolysis into the active benzylpenicillin molecule.[2][3] The primary mechanism of action is the inhibition of bacterial cell wall synthesis, a process that is crucial for bacterial growth and integrity. This leads to a bactericidal effect.[1][3]

Following intramuscular administration, this compound is absorbed and undergoes partial hydrolysis in the bloodstream into benzylpenicillin and diethylaminoethanol.[4] A key feature of this compound is its lipophilic nature, which allows it to efficiently cross the blood-milk barrier and concentrate in the udder.[1][4] As it diffuses into the udder tissue and milk, which have a lower pH than blood, the released benzylpenicillin becomes ionized. This "ion trapping" mechanism leads to significantly higher concentrations of the active antibiotic at the site of infection compared to equivalent doses of other penicillin formulations.[1][4]

References

- 1. In Vitro Models for the Study of the Intracellular Activity of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Penethamate Hydriodide for the Treatment of Bovine Mastitis

Introduction

Bovine mastitis, an inflammation of the mammary gland, is a significant economic and animal welfare concern in the dairy industry. A primary challenge in its treatment is achieving effective antibiotic concentrations at the site of infection, particularly against intracellular pathogens like Staphylococcus aureus and Streptococcus uberis, which can evade host immune responses and conventional antibiotic therapies. Penethamate hydriodide, a prodrug of benzylpenicillin (penicillin G), is specifically designed to overcome this barrier. As a lipophilic ester, it readily crosses the blood-milk barrier after intramuscular administration, concentrating in the udder tissue and milk where it is hydrolyzed into its active form, penicillin G, to exert a potent bactericidal effect.[1][2][3]

These application notes provide detailed experimental protocols derived from published research, summarize key quantitative data, and outline the mechanism of action for researchers and professionals in drug development.

Mechanism of Action

This compound's efficacy stems from its unique pharmacokinetic properties.[4] Following intramuscular injection, the inactive, lipophilic this compound is absorbed into the bloodstream.[1] Its chemical structure allows it to efficiently penetrate the lipid-rich blood-milk barrier and accumulate in the mammary gland.[5] Once in the udder tissues and milk, it undergoes hydrolysis, releasing the active metabolite, benzylpenicillin (penicillin G), and diethylaminoethanol.[2] Penicillin G then acts on susceptible bacteria by inhibiting the synthesis of their cell walls, leading to cell lysis and a bactericidal outcome.[1] This mechanism allows for the delivery of high concentrations of penicillin G directly to the site of infection, achieving levels up to 10 times higher than an equivalent dose of procaine penicillin G.[1] This is particularly effective for killing pathogens that have been internalized by mammary epithelial cells.[6]

Caption: Workflow of this compound from injection to bactericidal effect.

Experimental Protocols

Protocol: In Vitro Intracellular Efficacy Model

This protocol details an in vitro assay to quantify the efficacy of this compound against mastitis pathogens that have internalized within bovine mammary epithelial cells.[6]

Objective: To determine the intracellular killing rate of this compound against pathogens such as S. aureus, S. uberis, and S. dysgalactiae.

Methodology:

-

Cell Culture: Culture a bovine mammary epithelial cell line (e.g., MAC-T) to confluence in appropriate cell culture flasks.

-

Bacterial Preparation: Prepare standardized inoculums of the target mastitis pathogens from overnight cultures.

-

Infection of Epithelial Cells:

-

Wash the confluent epithelial cell monolayers with phosphate-buffered saline (PBS).

-

Infect the monolayers with the bacterial suspension at a specified multiplicity of infection (MOI).

-

Incubate for a period (e.g., 2 hours) to allow for bacterial internalization.

-

-

Removal of Extracellular Bacteria:

-

Wash the monolayers multiple times with PBS to remove non-adherent bacteria.

-

Treat with an antibiotic that does not penetrate epithelial cells (e.g., gentamicin) to kill any remaining extracellular bacteria.

-

-

This compound Treatment:

-

Expose the infected monolayers to varying concentrations of this compound (e.g., 0.032 µg/mL to 32 µg/mL).[6] Include a no-treatment control.

-

Incubate for a defined period (e.g., 2-4 hours).

-

-

Quantification of Intracellular Bacteria:

-

Wash the monolayers to remove the treatment media.

-

Lyse the epithelial cells using a gentle detergent (e.g., Triton X-100) to release the intracellular bacteria.

-

Perform serial dilutions of the lysate and plate on appropriate agar to determine the number of viable bacteria (Colony Forming Units, CFU/mL).

-

-

Data Analysis: Calculate the percentage of bacteria killed for each concentration by comparing the CFU/mL from the treated wells to the control wells. Assess epithelial cell viability using a standard assay (e.g., Trypan blue exclusion) to ensure the antibiotic is not cytotoxic.[6]

Caption: Step-by-step workflow for the in vitro intracellular efficacy protocol.

Protocol: Randomized Controlled Field Trial for Subclinical Mastitis

This protocol outlines a field trial to assess the efficacy of this compound for treating subclinical mastitis in lactating dairy cows.[7][8][9]

Objective: To evaluate the bacteriological cure rate and impact on somatic cell count (SCC) following intramuscular treatment with this compound.

Methodology:

-

Animal Selection and Enrollment:

-

Screen lactating cows based on milk recording data.

-

Inclusion criteria: Cows with a high SCC (e.g., >250,000 cells/mL) in at least one quarter for consecutive recordings.[7]

-

Collect duplicate quarter milk samples (2-4 days apart) for bacteriological culture.

-

Enroll cows with the same bacterial species isolated from both samples.[7]

-

-

Randomization and Blinding:

-

Randomly assign enrolled cows to a treatment group or an untreated control group.

-

Blinding of personnel collecting and analyzing samples is recommended to minimize bias.

-

-

Treatment Administration:

-

Post-Treatment Monitoring and Sampling:

-

Endpoint Definition and Data Analysis:

-

Bacteriological Cure: Defined as the absence of the pre-treatment pathogen in all post-treatment milk samples (e.g., at both day 14 and 28).[7]

-

SCC Cure: May be defined as a quarter SCC falling below a threshold (e.g., <250,000 cells/mL) in post-treatment samples.[11]

-

Compare the bacteriological cure rates and changes in geometric mean SCC between the treatment and control groups using appropriate statistical tests (e.g., Chi-squared test for cure rates, ANOVA for SCC).

-

Caption: Logical flow of a randomized controlled field trial for mastitis treatment.

Quantitative Data Summary

The following tables summarize key quantitative outcomes from experimental studies on this compound.

Table 1: In Vitro Intracellular Killing Efficacy of this compound

| Concentration Range | Pathogens | Killing Rate (%) | Citation |

|---|---|---|---|

| 0.032 - 3.2 µg/mL | S. uberis, S. dysgalactiae, S. aureus | 0 - 80% | [6] |

| 32 µg/mL - 32 mg/mL | S. uberis, S. dysgalactiae, S. aureus | 85 - 100% |[6] |

Table 2: Bacteriological Cure Rates in Subclinical Mastitis Field Trials

| Treatment Group | Control Group | Pathogen Type | Cure Rate (Quarters) | Cure Rate (Cows) | Citation |

|---|---|---|---|---|---|

| Penethamate (3 days) | Untreated | Mixed | 59.5% | 52.2% | [7] |

| Untreated | - | Mixed | 16.7% | 10.9% | [7] |

| Penethamate | Untreated | Streptococcal | 59.0% | - | [8][11] |

| Untreated | - | Streptococcal | 0% | - | [8][11] |

| 3-day Penethamate | Untreated | Mixed | 32.0% | - | [9] |

| 6-day Penethamate | Untreated | Mixed | 56.0% | - | [9] |

| Untreated | - | Mixed | 16.0% | - |[9] |

Table 3: Effect on Somatic Cell Count (SCC) in Subclinical Mastitis

| Treatment Group | Pre-Treatment SCC (cells/mL) | Post-Treatment SCC (cells/mL) | Outcome | Citation |

|---|---|---|---|---|

| Penethamate (3 days) | >300,000 | Not specified | Significant decrease vs. control | [7] |

| 3-day Penethamate | 481,000 (Geometric Mean) | 352,000 (Geometric Mean) | Significant decrease vs. control | [9] |

| 6-day Penethamate | 481,000 (Geometric Mean) | 276,000 (Geometric Mean) | Significant decrease vs. control | [9] |

| Control (Untreated) | 481,000 (Geometric Mean) | 481,000 (Geometric Mean) | No significant change |[9] |

Table 4: Pharmacokinetic Parameters of Penicillin G after this compound IM Injection

| Parameter | Plasma | Milk | Citation |

|---|---|---|---|

| Mean Tmax (Time to Max Concentration) | 3.76 hours | 5.91 hours | [5] |

| Mean Half-life (t½) | 4.27 hours | 4.00 hours |[5] |

Application Notes for Researchers

-

Systemic vs. Local Treatment: Systemic administration of this compound is advantageous for treating infections involving more than one quarter or when intramammary infusion is difficult.[1][10] It can also provide a collateral cure for quarters affected by subclinical mastitis.[10]

-

Treatment Duration: Studies demonstrate that extending the duration of therapy from three to six days can significantly increase the bacteriological cure rate.[9] This suggests that for persistent infections, a longer course may be warranted.

-

Antimicrobial Resistance: The efficacy of this compound is significantly lower against penicillin-resistant strains of S. aureus.[9] Therefore, use of the product should ideally be based on susceptibility testing of the isolated bacteria.[12]

-

Study Design Considerations: When designing clinical trials, key inclusion criteria should include both elevated SCC and confirmed bacteriological diagnosis to ensure a homogenous study population.[7] Endpoints should include both bacteriological cure and changes in SCC to provide a comprehensive assessment of efficacy.[8][11]

-

Formulation: this compound is typically supplied as a powder for reconstitution, as it is unstable in aqueous solutions.[13] This is a critical consideration for its preparation and use in field settings. The reconstituted solution remains stable for several days if stored appropriately.[1]

References

- 1. assets.elanco.com [assets.elanco.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. Treatment of mastitis during lactation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Concentration of penicillin G in mammary tissue and secretion of end-term dairy heifers following systemic prepartum administration of this compound | Journal of Dairy Research | Cambridge Core [cambridge.org]

- 6. Intracellular killing of mastitis pathogens by this compound following internalization into mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Systemic treatment of subclinical mastitis in lactating cows with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]

- 9. researchgate.net [researchgate.net]

- 10. Comparative efficacy of local and systemic antibiotic treatment in lactating cows with clinical mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of this compound treatment on bacteriological cure, somatic cell count and milk production of cows and quarters with chronic subclinical Streptococcus uberis or Streptococcus dysgalactiae infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 13. Translational studies on a ready-to-use intramuscular injection of penethamate for bovine mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining Appropriate Penethamate Hydriodide Dosage in Cattle Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and executing clinical trials to determine a safe and effective dosage of penethamate hydriodide for the treatment of bacterial infections in cattle, with a primary focus on bovine mastitis. The protocols outlined below are based on established veterinary clinical trial principles, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and regulatory guidelines.

Introduction to this compound

This compound is a pro-drug of benzylpenicillin (Penicillin G).[1][2] Following intramuscular administration in cattle, it undergoes rapid hydrolysis to release benzylpenicillin, the active antimicrobial agent, and diethylaminoethanol.[2][3][4] A key pharmacological advantage of this compound is its high lipid solubility, which allows it to readily cross the blood-milk barrier and concentrate in udder tissue and milk.[3][5][6] This property makes it particularly effective for treating bovine mastitis. The mechanism of action is the inhibition of bacterial cell wall synthesis, exerting a time-dependent bactericidal effect against susceptible gram-positive bacteria, such as Staphylococcus aureus, Streptococcus uberis, and Streptococcus dysgalactiae.[3][5][7]

Existing Dosage and Efficacy Data

A review of existing literature provides a starting point for dose-finding studies. The data in Table 1 summarizes commonly cited dosages and observed outcomes in cattle.

Table 1: Summary of Existing this compound Dosages and Clinical Outcomes in Cattle

| Dosage Regimen | Indication | Key Efficacy Outcomes | Reference(s) |

| 10-15 mg/kg bodyweight, daily for 1-5 days | Clinical Mastitis | Recommended general dosage for treating mastitis. | [5] |

| 15,000 IU/kg bodyweight, daily for 3-4 days | Clinical Mastitis | Standard therapeutic dose. | [4] |

| 3-day intramuscular treatment | Subclinical Mastitis | Bacteriological cure rate of 59.5% in quarters and 52.2% in cows, compared to 16.7% and 10.9% in untreated controls, respectively. Significant decrease in Somatic Cell Count (SCC). | [8] |

| 5 g daily intramuscular injections for 3 or 6 days | Subclinical Mastitis | Bacteriological cure rates of 32% (3-day) and 56% (6-day) compared to 16% in untreated controls. Cure rate was lower for S. aureus infections. | [9] |

| 10 million IU at parturition, 5 million IU 24h later | Periparturient Udder Health | Prevented intramammary infections during the first week post-partum and significantly increased milk yield over a 200-day period compared to untreated heifers. | [10] |

Clinical Trial Program for Dose Determination

A phased clinical trial program is essential for systematically determining the optimal dosage regimen. This program should be designed in accordance with Good Clinical Practice (GCP) as outlined in VICH GL9.[10]

Phase I: Dose-Finding and Pharmacokinetic (PK) Studies

Objective: To determine the pharmacokinetic profile of various doses of this compound in healthy cattle and to establish a preliminary safe dose range.

Experimental Protocol:

-

Animal Selection: Select a small cohort of healthy, non-lactating and/or lactating dairy cattle. Animals should be acclimatized and free of any medication.

-

Study Design: A dose-escalation design is recommended. Administer single intramuscular injections of this compound at escalating doses (e.g., 5 mg/kg, 10 mg/kg, 15 mg/kg, 20 mg/kg). A sufficient wash-out period should be observed between doses if a crossover design is used.

-

Blood and Milk Sampling: Collect serial blood samples via jugular or coccygeal venipuncture at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-administration).[11][12] In lactating cows, collect concurrent milk samples.[13]

-

Bioanalytical Method: Use a validated high-performance liquid chromatography (HPLC) or a similar sensitive method to quantify the concentration of the active moiety, benzylpenicillin, in plasma and milk.

-

PK Analysis: Calculate key pharmacokinetic parameters as summarized in Table 2.

Table 2: Key Pharmacokinetic Parameters for this compound (as Benzylpenicillin)

| Parameter | Description | Importance in Dose Determination |

| Cmax (Maximum Concentration) | The peak concentration of the drug in plasma/milk. | Relates to efficacy and potential for toxicity. |

| Tmax (Time to Maximum Concentration) | The time at which Cmax is reached. | Indicates the rate of drug absorption. |

| AUC (Area Under the Curve) | Represents the total drug exposure over time. | A key parameter for assessing overall bioavailability and for PK/PD integration. |

| t½ (Half-life) | The time required for the drug concentration to decrease by half. | Crucial for determining the appropriate dosing interval to maintain therapeutic concentrations. |

Phase II: Dose-Confirmation and Pharmacodynamic (PD) Studies

Objective: To integrate PK data with pharmacodynamic data (Minimum Inhibitory Concentrations - MICs) to predict the efficacy of different dosage regimens and to select candidate doses for field trials.

Experimental Protocol:

-

MIC Determination: Determine the MIC values of benzylpenicillin against a panel of relevant bovine mastitis pathogens (S. aureus, S. uberis, S. dysgalactiae) isolated from the target geographical region.

-

PK/PD Integration and Modeling:

-

For beta-lactam antibiotics like penicillin, the primary PK/PD index for predicting efficacy is the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT > MIC).

-

Use the PK data from Phase I and the MIC data to model different dosage regimens (dose and frequency).

-

Employ Monte Carlo simulations to predict the probability of target attainment (PTA) for various %fT > MIC targets (e.g., 40-50% for bacteriostatic effect, higher for bactericidal effect) for each dosage regimen against the distribution of pathogen MICs.[8]

-

-

Dose Selection: Select a minimum of two to three dosage regimens that are predicted to have a high probability of achieving the desired clinical outcome for further evaluation in Phase III trials.

Phase III: Field Efficacy and Safety Trials

Objective: To confirm the efficacy and safety of the selected dosage regimens in a larger population of cattle with naturally occurring clinical or subclinical mastitis.

Experimental Protocol:

-

Study Design: A multi-center, randomized, controlled, and blinded clinical trial is the gold standard.[5]

-

Treatment Groups: Include the candidate dosage regimens selected from Phase II, a negative control (placebo or no treatment), and/or a positive control (an approved, effective antibiotic).

-

Randomization: Randomly assign eligible cattle to treatment groups to minimize bias.[10]

-

-

Animal Selection:

-

Inclusion Criteria: Define clear criteria for enrollment, such as the presence of clinical signs of mastitis (abnormal milk, udder swelling) or subclinical mastitis (elevated SCC and positive bacteriological culture).[8]

-

Exclusion Criteria: Exclude animals with other concurrent diseases or those recently treated with other antimicrobials.

-

-

Efficacy Endpoints:

-

Primary Endpoint: Bacteriological cure, defined as the absence of the pre-treatment pathogen from milk samples taken at specific time points post-treatment (e.g., 14 and 21 days).[8]

-

Secondary Endpoints: Clinical cure (return of milk and udder to normal), reduction in SCC, and effect on milk production.

-

-

Safety Assessment:

-

Monitor all animals for adverse events, including injection site reactions, allergic reactions, and changes in general health.

-

Collect blood samples for hematology and serum chemistry analysis before and after treatment to assess systemic safety.

-

-

Data Analysis: Use appropriate statistical methods to compare the cure rates and other endpoints between treatment groups.[10][14]

Target Animal Safety Studies

Objective: To establish the margin of safety of this compound in the target species. These studies are typically required by regulatory agencies like the FDA and EMA.[15][16]

Experimental Protocol:

-

Animal Selection: Use healthy cattle representative of the target population.

-

Study Design: Administer the drug at multiples of the proposed therapeutic dose (e.g., 1x, 3x, and 5x the recommended dose) for an extended duration (e.g., three times the recommended treatment period).[16]

-

Parameters to Monitor:

-

Daily clinical observations for signs of toxicity.

-

Feed and water consumption.

-

Body weight.

-

Detailed injection site evaluations.

-

Hematology and clinical chemistry panels at baseline, during, and after the treatment period.

-

Gross pathology and histopathology at the end of the study.

-

Visualizations

Mechanism of Action and Distribution

The following diagram illustrates the pathway of this compound from administration to its antibacterial effect within the udder.

Clinical Trial Workflow

The diagram below outlines the logical progression for determining the appropriate dosage of this compound in a clinical trial program.

References

- 1. m2-magazine.org [m2-magazine.org]

- 2. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Determination of pharmacokinetic-pharmacodynamic cutoff values of oxytetracycline in calves and adult cattle using population pharmacokinetic modeling [frontiersin.org]

- 4. fda.gov [fda.gov]

- 5. Design of field trials for the evaluation of antibacterial products for therapy of bovine clinical mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calculating Dosages - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [beta.amstewardship.ca]

- 7. Human Food Safety Guidances | FDA [fda.gov]

- 8. Pharmacokinetic/pharmacodynamic integration and modelling of amoxicillin for the calf pathogens Mannheimia haemolytica and Pasteurella multocida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. ema.europa.eu [ema.europa.eu]

- 11. ouv.vt.edu [ouv.vt.edu]

- 12. mcgill.ca [mcgill.ca]

- 13. wvdl.wisc.edu [wvdl.wisc.edu]

- 14. New Guideline on Statistical Principles for Veterinary Clinical Trials Released by EMA | RAPS [raps.org]

- 15. blog.pqegroup.com [blog.pqegroup.com]

- 16. Veterinary Drug Studies - veterinary studies, vet clinical studies [animalhealthconsultants.com]

Application Notes: Intramuscular Administration of Penethamate Hydriodide in Veterinary Medicine

1. Introduction and Mechanism of Action

Penethamate hydriodide is a prodrug of benzylpenicillin, specifically the diethylaminoethyl ester of penicillin G.[1][2] In its intact form, it is biologically inactive.[3] Its primary application in veterinary medicine, particularly for lactating dairy cattle, is the systemic treatment of mastitis caused by penicillin-susceptible microorganisms, such as Staphylococcus aureus and Streptococcus species (Str. uberis, Str. dysgalactiae, Str. agalactiae).[4][5][6] It has also been indicated for respiratory infections, footrot, and other infections caused by gram-positive bacteria.[7][8]

The key advantage of this compound lies in its physicochemical properties. As a lipophilic salt of a weak base (pKa 8.4), a significant portion remains non-ionized at physiological pH.[1][7][9] This characteristic allows it to readily diffuse across biological membranes, including the blood-milk barrier.[3][7][10] Following intramuscular injection, the prodrug is absorbed and distributed systemically. Upon reaching the site of infection, such as the mammary gland, it is hydrolyzed into its active components: benzylpenicillin (penicillin G) and diethylaminoethanol.[1][3][9]

The acidic environment of the infected udder (pH 6.6-6.8) promotes the ionization of the penethamate molecule, a phenomenon known as "ion trapping." This process leads to an accumulation of the drug within the udder, achieving concentrations of the active penicillin G in milk up to 10 times higher than those achieved with an equivalent dose of procaine penicillin G.[3][10] The released benzylpenicillin then exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall during multiplication.[6][9]

2. Pharmacokinetic Profile

Following intramuscular administration in cattle, this compound is rapidly absorbed.[10] Maximum serum concentrations (Cmax) of the active metabolite, benzylpenicillin, are typically reached within approximately 3 hours.[6] The drug readily penetrates into milk due to its high lipid solubility.[10] In milk, it is hydrolyzed, maintaining a concentration gradient that favors further diffusion from the plasma.[10] This results in a higher area under the concentration-time curve (AUC) for benzylpenicillin in milk compared to plasma.[11] The systemic elimination half-life is approximately 3.5 to 4.3 hours.[6][12]

| Parameter | Plasma | Milk | Source |

| Time to Max. Concentration (Tmax) | ~3 - 3.76 hours | ~5.9 - 7 hours | [6][12][13] |

| Max. Concentration (Cmax) | 682 ng/mL | - | [10] |

| Elimination Half-life (t½) | ~3.5 - 4.27 hours | ~4.0 hours | [6][12] |

| Area Under Curve (AUC) | 7770 h*ng/mL | AUC in milk is >2x higher than in plasma | [10][11] |

3. Clinical Efficacy

Intramuscular this compound is effective for treating both clinical and subclinical mastitis during lactation.[4][14] Studies have demonstrated significantly higher bacteriological cure rates and reductions in somatic cell count (SCC) compared to untreated controls.

| Study Focus | Treatment Group | Control Group | Key Finding | Source |

| Subclinical Mastitis | 59.5% bacteriological cure (quarters) | 16.7% bacteriological cure (quarters) | Significant decrease in SCC in treated cows. | [4] |

| Chronic Streptococcal Mastitis | 59% bacteriological cure (quarters) | 0% bacteriological cure (quarters) | Treatment prevented progression to clinical mastitis. | [5][15] |

| Prolonged Duration Therapy | 3-day: 352 x 10³ cells/mL | 481 x 10³ cells/mL | Increasing treatment duration from 3 to 6 days improved cure proportion and lowered SCC. | [16] |

| 6-day: 276 x 10³ cells/mL |

4. Dosage and Administration

This compound is supplied as a sterile powder that must be reconstituted with a sterile diluent before use.[3][9]

| Species | Indication | Recommended Dosage | Duration | Administration Route |

| Cattle | Mastitis, Respiratory Infections | 15 mg/kg bodyweight (or 15,000 IU/kg) | 3 to 4 consecutive days | Deep Intramuscular (IM) |

Important Administration Notes:

-

Shake the reconstituted suspension well before use.[9]

-

To ensure correct dosage, bodyweight should be determined accurately.[9]

-

The maximum volume per injection site should not exceed 20 ml.[13]

-

Do not administer intravenously.[6]

5. Safety and Precautions

-

Withdrawal Periods: Adherence to withdrawal times is critical. For cattle, typical withdrawal periods are 4 days for meat and offal and 2.5 days (60 hours) for milk.[13] These may vary by product and jurisdiction.

-

Adverse Reactions: Discomfort or pain at the injection site may occur.[6] In very rare cases, hypersensitivity or anaphylactic reactions can happen, which may be fatal.[6][13]

-

Contraindications: Do not use in animals with known hypersensitivity to penicillins or cephalosporins, or in animals with renal disease.[6]

-

Resistance: The product is not effective against beta-lactamase-producing organisms.[13] Use should ideally be based on susceptibility testing of the isolated bacteria.[6]

Experimental Protocols

Protocol 1: Evaluation of Efficacy for Subclinical Bovine Mastitis

This protocol is a synthesized methodology based on randomized controlled field trials.[4][5][16]

1. Objective: To evaluate the efficacy of intramuscular this compound for the treatment of naturally occurring subclinical mastitis in lactating dairy cows.

2. Animal Selection:

-

Inclusion Criteria: Lactating cows with a history of high somatic cell counts (e.g., SCC > 250,000 cells/mL).[4] A specific quarter must be identified with a positive California Mastitis Test (CMT) or high SCC.[16] No visible signs of clinical mastitis (abnormal milk, udder swelling). No antibiotic treatment within the previous 30 days.

-

Exclusion Criteria: Cows with clinical mastitis, systemic illness, or known resistance to penicillin in the herd.

3. Pre-Treatment Phase:

-

Collect duplicate quarter milk samples aseptically, 2 to 4 days apart.[4]

-

Submit samples to a qualified laboratory for bacteriological culture to identify the causative pathogen.

-

A quarter is considered eligible for the trial if the same bacterial species is isolated from both consecutive samples.[4]

4. Randomization and Treatment:

-

Eligible cows are randomly assigned to either a treatment group or an untreated control group.

-

Treatment Group: Administer this compound at a dose of 15 mg/kg bodyweight via deep intramuscular injection, once daily for 3 consecutive days.[4][9]

-

Control Group: Cows receive no treatment.

5. Post-Treatment Evaluation:

-

Collect quarter milk samples at predefined time points, for example, at 14, 28, and 60 days post-treatment.[4]

-

Samples are submitted for bacteriological culture and SCC analysis.

-

Primary Outcome (Bacteriological Cure): Defined as the absence of the pre-treatment pathogen in the milk samples taken at both 14 and 28 days post-treatment.[4]

-

Secondary Outcome (SCC Reduction): Compare the geometric mean SCC between the treatment and control groups at each time point.

6. Statistical Analysis:

-

Use appropriate statistical tests (e.g., logistic regression for cure rates, analysis of variance for SCC) to compare outcomes between the groups. A p-value of <0.05 is typically considered significant.

Protocol 2: Pharmacokinetic Study in Lactating Dairy Cows

This protocol outlines a typical approach to determining the pharmacokinetic profile of benzylpenicillin following the administration of this compound.[6][12][17]

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. vetlexicon.com [vetlexicon.com]

- 3. assets.elanco.com [assets.elanco.com]

- 4. Systemic treatment of subclinical mastitis in lactating cows with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of this compound treatment on bacteriological cure, somatic cell count and milk production of cows and quarters with chronic subclinical Streptococcus uberis or Streptococcus dysgalactiae infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assets.hpra.ie [assets.hpra.ie]

- 7. EP2934524B1 - Penethamate veterinary injectable formulations - Google Patents [patents.google.com]

- 8. This compound [sitem.herts.ac.uk]

- 9. assets.hpra.ie [assets.hpra.ie]

- 10. Pharmacological particulars - Revozyn® RTU 400 mg/ml Suspension for Injection for Cattle [noahcompendium.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. Concentration of penicillin G in mammary tissue and secretion of end-term dairy heifers following systemic prepartum administration of this compound | Journal of Dairy Research | Cambridge Core [cambridge.org]

- 13. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 14. Comparative efficacy of local and systemic antibiotic treatment in lactating cows with clinical mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of this compound treatment on bacteriological cure, somatic cell count and milk production of cows and quarters with chronic subclinical Streptococcus uberis or Streptococcus dysgalactiae infection | Journal of Dairy Research | Cambridge Core [cambridge.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Concentration of penicillin G in mammary tissue and secretion of end-term dairy heifers following systemic prepartum administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Efficacy of Penethamate Hydriodide Against Intracellular Pathogens

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the efficacy of penethamate hydriodide, a prodrug of benzylpenicillin, against a range of intracellular bacterial pathogens. The provided protocols and data are intended to facilitate research into the intracellular activity of this compound and to serve as a foundation for further drug development efforts.

Introduction

This compound is the diethylaminoethanol ester of benzylpenicillin.[1] Its lipophilic nature is thought to facilitate its passage across host cell membranes, where it is subsequently hydrolyzed to release the active antibiotic, benzylpenicillin.[1] This intracellular delivery mechanism makes it a promising candidate for combating pathogens that reside within host cells, a niche that often protects them from conventional antibiotic therapies. This document outlines the known efficacy of this compound against key intracellular pathogens and provides detailed protocols for its in vitro evaluation.

Mechanism of Action

This compound itself is biologically inactive. Upon entering the cellular environment, it is rapidly hydrolyzed into benzylpenicillin and diethylaminoethanol.[1] Benzylpenicillin, a member of the β-lactam class of antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] Specifically, it covalently binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3] This disruption of cell wall integrity leads to bacterial cell lysis and death.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the available quantitative data on the efficacy of this compound and its active metabolite, benzylpenicillin, against various intracellular pathogens.

Table 1: In Vitro Efficacy of this compound against Intracellular Mastitis Pathogens

| Pathogen | Host Cell Type | Drug Concentration (µg/mL) | Intracellular Killing Rate (%) | Reference |

| Staphylococcus aureus | Mammary Epithelial Cells | 0.032 - 3.2 | 0 - 80 | [4] |

| 32 - 32,000 | 85 - 100 | [4] | ||

| Streptococcus uberis | Mammary Epithelial Cells | 0.032 - 3.2 | 0 - 80 | [4] |

| 32 - 32,000 | 85 - 100 | [4] | ||

| Streptococcus dysgalactiae | Mammary Epithelial Cells | 0.032 - 3.2 | 0 - 80 | [4] |

| 32 - 32,000 | 85 - 100 | [4] |